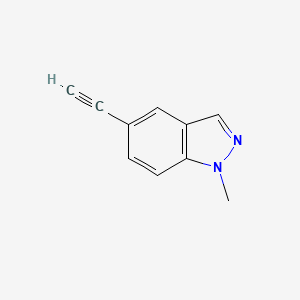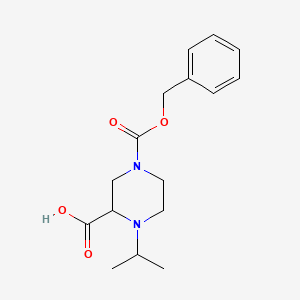
4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid is a compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a benzyloxycarbonyl group attached to the piperazine ring, which is further substituted with an isopropyl group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid typically involves the protection of the piperazine nitrogen atoms using the benzyloxycarbonyl (Cbz) group. The process begins with the reaction of piperazine with benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting intermediate is then subjected to further reactions to introduce the isopropyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amine group.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid involves the protection of amine groups through the formation of a stable carbamate linkage. This prevents the amine from participating in unwanted side reactions during synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled deprotection of the amine group.
類似化合物との比較
Similar Compounds
N-Benzyloxycarbonylpiperazine: Similar structure but lacks the isopropyl and carboxylic acid groups.
N-Boc-piperazine: Uses a tert-butyloxycarbonyl group instead of a benzyloxycarbonyl group for protection.
N-Cbz-amino acids: Amino acids protected with the benzyloxycarbonyl group.
Uniqueness
4-(Benzyloxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid is unique due to its combination of the benzyloxycarbonyl protecting group with the isopropyl and carboxylic acid functionalities. This makes it particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required.
特性
分子式 |
C16H22N2O4 |
|---|---|
分子量 |
306.36 g/mol |
IUPAC名 |
4-phenylmethoxycarbonyl-1-propan-2-ylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H22N2O4/c1-12(2)18-9-8-17(10-14(18)15(19)20)16(21)22-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,20) |
InChIキー |
DMJIGBFCUYSIIF-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


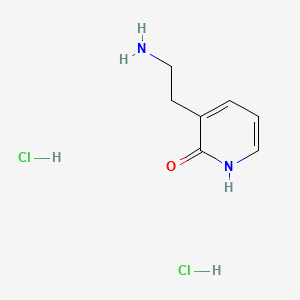
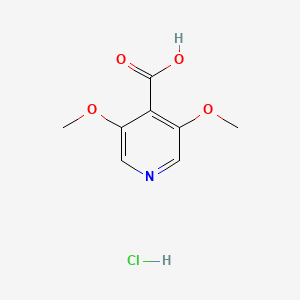
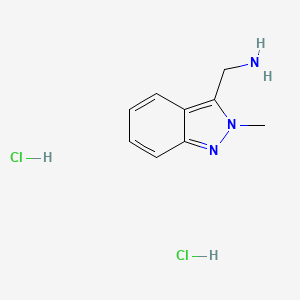
![rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, trans](/img/structure/B13462810.png)
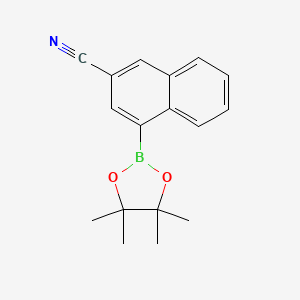
![1-[5-Chloro-2-(difluoromethyl)phenyl]ethan-1-one](/img/structure/B13462821.png)
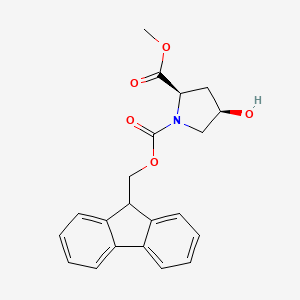
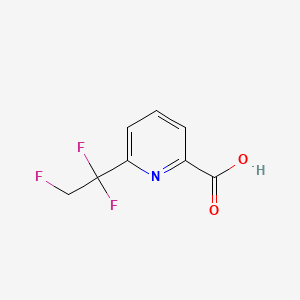
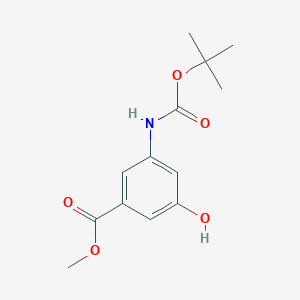
![rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13462845.png)
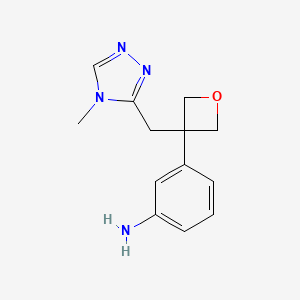
![3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride](/img/structure/B13462867.png)

